molecular formula C16H13NO2 B12435344 Methyl 2-phenyl-1H-indole-6-carboxylate CAS No. 774213-82-0

Methyl 2-phenyl-1H-indole-6-carboxylate

Cat. No.: B12435344
CAS No.: 774213-82-0
M. Wt: 251.28 g/mol
InChI Key: CCNMLNYALLFEMX-UHFFFAOYSA-N
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Description

Methyl 2-phenyl-1H-indole-6-carboxylate is a chemical compound belonging to the indole family, which is a significant heterocyclic system in natural products and drugs. Indoles are known for their diverse biological activities and are found in many natural and synthetic compounds with clinical and biological applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including Methyl 2-phenyl-1H-indole-6-carboxylate, often involves the Fischer indole synthesis. This method typically uses phenylhydrazine hydrochloride and cyclohexanone under acidic conditions, such as methanesulfonic acid in methanol, to yield the indole compound . The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production methods for indole derivatives may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, green chemistry approaches, such as using environmentally friendly solvents and catalysts, are increasingly being adopted in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-phenyl-1H-indole-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the indole ring .

Mechanism of Action

The mechanism of action of Methyl 2-phenyl-1H-indole-6-carboxylate involves its interaction with specific molecular targets and pathways. For example, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with receptors, modulating their signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-phenyl-1H-indole-6-carboxylate is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .

Properties

CAS No.

774213-82-0

Molecular Formula

C16H13NO2

Molecular Weight

251.28 g/mol

IUPAC Name

methyl 2-phenyl-1H-indole-6-carboxylate

InChI

InChI=1S/C16H13NO2/c1-19-16(18)13-8-7-12-9-14(17-15(12)10-13)11-5-3-2-4-6-11/h2-10,17H,1H3

InChI Key

CCNMLNYALLFEMX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C=C(N2)C3=CC=CC=C3

Origin of Product

United States

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